1-(L-Prolyl)-3-(trifluoromethyl)piperidine
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Overview
Description
1-(L-Prolyl)-3-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a piperidine ring substituted with an L-prolyl group and a trifluoromethyl group. The incorporation of these functional groups imparts distinct chemical reactivity and potential biological activity to the molecule.
Preparation Methods
The synthesis of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
1-(L-Prolyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
1-(L-Prolyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-(L-Prolyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds such as:
Prolylproline: Another proline derivative with different functional groups.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with neuroprotective properties.
L-Proline, 1-[N-[1-(trifluoroacetyl)-L-prolyl]-L-valyl]-, methyl ester: A related compound with a trifluoroacetyl group. The uniqueness of this compound lies in its specific combination of the L-prolyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17F3N2O |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
[(2S)-pyrrolidin-2-yl]-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2/t8?,9-/m0/s1 |
InChI Key |
RQLHPLHRKTYZMW-GKAPJAKFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F |
Origin of Product |
United States |
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